molecular formula C10H17BO2 B12824702 (E)-2-(Buta-1,3-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 143825-96-1

(E)-2-(Buta-1,3-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12824702
CAS No.: 143825-96-1
M. Wt: 180.05 g/mol
InChI Key: HUUYPRUYJXORBI-BQYQJAHWSA-N
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Description

(E)-2-(Buta-1,3-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound known for its utility in organic synthesis, particularly in cross-coupling reactions. This compound features a boron atom within a dioxaborolane ring, which is conjugated with a butadiene moiety. Its unique structure allows it to participate in various chemical transformations, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(Buta-1,3-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Preparation of the Butadiene Precursor: The butadiene moiety can be synthesized through the dehydrohalogenation of 1,4-dihalobutanes or via the Wittig reaction of aldehydes with phosphonium ylides.

    Formation of the Dioxaborolane Ring: The dioxaborolane ring is formed by reacting a suitable boronic acid or ester with a diol, such as pinacol, under dehydrating conditions. This step often requires a catalyst like an acid or base to facilitate the ring closure.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Flow Synthesis: Reactants are continuously fed into a reactor where the butadiene precursor and boronic acid/ester react in the presence of a catalyst.

    Purification: The product is purified using techniques such as distillation or chromatography to remove any impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(Buta-1,3-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation: The compound can be oxidized to form boronic acids or esters.

    Substitution: It can participate in nucleophilic substitution reactions where the butadiene moiety is replaced by other functional groups.

Common Reagents and Conditions

    Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions.

    Solvents: Common solvents include tetrahydrofuran (THF), toluene, and dimethylformamide (DMF).

    Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and moisture interference.

Major Products

    Cross-Coupling Products: Formation of biaryl compounds or other complex organic molecules.

    Oxidation Products: Boronic acids or esters.

    Substitution Products: Various substituted butadiene derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, (E)-2-(Buta-1,3-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used to:

  • Synthesize complex organic molecules through cross-coupling reactions.
  • Serve as a building block for the construction of polymers and advanced materials.

Biology and Medicine

    Drug Development: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Bioconjugation: The compound can be used to modify biomolecules for research and therapeutic purposes.

Industry

    Material Science: It is employed in the development of new materials with specific properties, such as conductivity or fluorescence.

  • **Agriculture

Properties

CAS No.

143825-96-1

Molecular Formula

C10H17BO2

Molecular Weight

180.05 g/mol

IUPAC Name

2-[(1E)-buta-1,3-dienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C10H17BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6-8H,1H2,2-5H3/b8-7+

InChI Key

HUUYPRUYJXORBI-BQYQJAHWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C=C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC=C

Origin of Product

United States

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